molecular formula C22H23N7OS B214881 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine

Cat. No. B214881
M. Wt: 433.5 g/mol
InChI Key: QRGFGBXLXHHYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine, also known as DMTM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMTM belongs to a class of compounds known as pyrimidine-based kinase inhibitors, which have been shown to have anti-cancer and anti-inflammatory effects.

Mechanism of Action

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine works by inhibiting the activity of certain enzymes, specifically kinases, which play a key role in various cellular processes. By inhibiting these enzymes, 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine can disrupt the signaling pathways that contribute to disease progression.
Biochemical and Physiological Effects:
3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the suppression of inflammation. Additionally, 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of using 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine could focus on further elucidating its mechanism of action, as well as investigating its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further exploration of 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine's effects on neurological disorders could lead to the development of new treatments for these conditions.

Synthesis Methods

The synthesis of 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine involves several steps, including the reaction of 2-thiophenecarboxylic acid with 2-amino-4,6-dimethylpyrimidine, followed by the addition of 4-methylphenylhydrazine and 5-bromo-2-chloropyrimidine. The resulting intermediate is then reacted with morpholine to yield 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine.

Scientific Research Applications

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer research, 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammatory disorders, such as rheumatoid arthritis, have also been targeted with 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine due to its ability to inhibit the activity of certain enzymes involved in inflammation. Additionally, 3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine has shown promise in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine

Molecular Formula

C22H23N7OS

Molecular Weight

433.5 g/mol

IUPAC Name

3,5-dimethyl-4-[5-[1-(4-methylphenyl)tetrazol-5-yl]-4-thiophen-2-ylpyrimidin-2-yl]morpholine

InChI

InChI=1S/C22H23N7OS/c1-14-6-8-17(9-7-14)29-21(25-26-27-29)18-11-23-22(24-20(18)19-5-4-10-31-19)28-15(2)12-30-13-16(28)3/h4-11,15-16H,12-13H2,1-3H3

InChI Key

QRGFGBXLXHHYNY-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)C)C

Canonical SMILES

CC1COCC(N1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)C)C

Origin of Product

United States

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